molecular formula C14H16N2O B11879978 3-Cyclopropylaminomethyl-8-methyl-1H-quinolin-2-one

3-Cyclopropylaminomethyl-8-methyl-1H-quinolin-2-one

Cat. No.: B11879978
M. Wt: 228.29 g/mol
InChI Key: AGGLPHOUPSQWKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyclopropylaminomethyl-8-methyl-1H-quinolin-2-one is a heterocyclic compound featuring a quinolin-2-one core substituted with a cyclopropylaminomethyl group at position 3 and a methyl group at position 6. The quinolin-2-one scaffold is widely studied due to its pharmacological relevance, particularly in antimicrobial, anticancer, and central nervous system (CNS) drug development. The cyclopropylaminomethyl moiety introduces steric and electronic effects that may enhance metabolic stability and modulate target binding compared to simpler alkyl or aryl substituents .

Properties

Molecular Formula

C14H16N2O

Molecular Weight

228.29 g/mol

IUPAC Name

3-[(cyclopropylamino)methyl]-8-methyl-1H-quinolin-2-one

InChI

InChI=1S/C14H16N2O/c1-9-3-2-4-10-7-11(8-15-12-5-6-12)14(17)16-13(9)10/h2-4,7,12,15H,5-6,8H2,1H3,(H,16,17)

InChI Key

AGGLPHOUPSQWKA-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C=C(C(=O)N2)CNC3CC3

Origin of Product

United States

Biological Activity

3-Cyclopropylaminomethyl-8-methyl-1H-quinolin-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

The biological activity of 3-Cyclopropylaminomethyl-8-methyl-1H-quinolin-2-one is closely related to its structural characteristics. The presence of the cyclopropyl group and the quinoline moiety contributes to its ability to interact with various biological targets. These interactions may include:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes, which can be pivotal in treating diseases such as cancer.
  • Receptor Binding : Its affinity for specific receptors, including cannabinoid receptors, suggests a role in modulating physiological responses related to pain and inflammation.

Table 1: Biological Activity Summary

Activity TypeTarget/PathwayIC50 Value (µM)Reference
Urease InhibitionProteus mirabilis2.20
Antibacterial ActivityGram-positive clinical isolates1.0 - 10.0
CB2 Receptor BindingHuman cannabinoid receptorHigh Affinity
Lipid Peroxidation InhibitionVarious cellular models<10

Case Studies and Research Findings

  • Urease Inhibition : A study demonstrated that 3-Cyclopropylaminomethyl-8-methyl-1H-quinolin-2-one exhibited significant urease inhibitory activity against Proteus mirabilis. This activity was measured using the indophenol method, showing an IC50 value of 2.20 µM, indicating its potential as a therapeutic agent against urease-producing bacteria .
  • Antibacterial Properties : In vitro studies have highlighted the compound's antibacterial activity against quinolone-resistant Gram-positive clinical isolates. Its effectiveness was noted to be 2 to 16 times more potent than standard antibiotics like clinafloxacin . This suggests that the compound could serve as a promising candidate for developing new antibacterial agents.
  • Cannabinoid Receptor Interaction : Pharmacological screening revealed that this compound has a high affinity for the human CB2 receptor while showing no affinity for the CB1 receptor. This selectivity may position it as a potential therapeutic agent for conditions that benefit from cannabinoid modulation without the psychoactive effects associated with CB1 receptor activation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-cyclopropylaminomethyl-8-methyl-1H-quinolin-2-one with four analogs, focusing on structural features, synthetic methods, physicochemical properties, and biological implications.

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents (Positions) Molecular Formula Key Features
3-Cyclopropylaminomethyl-8-methyl-1H-quinolin-2-one 3: Cyclopropylaminomethyl; 8: Methyl C₁₄H₁₇N₃O Enhanced metabolic stability; potential CNS activity due to lipophilicity
1-[(2-Chloro-8-methylquinolin-3-yl)methyl]pyridin-2(1H)-one 3: Pyridinone-linked methyl; 2: Cl; 8: Methyl C₁₆H₁₃ClN₂O Strong C-H···O hydrogen bonding; dihedral angle between rings (crystallinity)
1-(4-(5-Cyclohexyl-1H-tetrazol-1-yl)butyl)-6-(4-(1-cyclohexyl-1H-tetrazol-5-yl)butoxy)-3,4-dihydroquinolin-2(1H)-one Tetrazolyl and cyclohexyl substituents C₃₄H₄₄N₁₀O₂ Tetrazole bioisosteres; improved metabolic stability and target affinity
3-methyl-1-(oxan-4-yl)-8-pyridin-3-yl-imidazo[4,5-c]quinolin-2-one Imidazo[4,5-c]quinolinone core; oxan-4-yl C₂₁H₂₀N₄O₂ Extended π-system for DNA intercalation; tetrahydropyran enhances solubility
3-hydroxy-8-methoxy-1-methyl-6-nitroquinolin-2(1H)-one 3: OH; 6: NO₂; 8: OMe; 1: Methyl C₁₁H₁₀N₂O₅ Electron-withdrawing NO₂ group; H-bonding capacity (solubility/reactivity)

Structural and Electronic Differences

  • Substituent Effects: The cyclopropylaminomethyl group in the target compound introduces a rigid, three-membered ring, which may reduce conformational flexibility compared to the tetrazole-cyclohexyl system in or the pyridinone-linked methyl group in . This rigidity could enhance selectivity for target proteins. In contrast, the 6-nitro group in is electron-withdrawing, polarizing the quinolinone ring and increasing electrophilicity.
  • Core Modifications: The imidazo[4,5-c]quinolinone core in extends conjugation, enabling π-stacking interactions absent in simpler quinolin-2-ones. This structural feature is critical for DNA-binding applications.

Physicochemical and Pharmacokinetic Properties

  • Solubility: The oxan-4-yl (tetrahydropyran) group in improves aqueous solubility compared to the lipophilic cyclopropylaminomethyl group in the target compound.
  • Crystallinity : The C-H···O hydrogen bonds in stabilize its crystal lattice, suggesting higher melting points than analogs with bulkier substituents like .
  • Metabolic Stability : Tetrazole rings in resist oxidative metabolism better than primary amines, whereas the cyclopropyl group in the target compound may slow cytochrome P450-mediated degradation.

Preparation Methods

Visible Light-Mediated Cyclization

The photoredox-catalyzed conversion of quinoline N-oxides to quinolin-2-ones represents a green chemistry approach. As demonstrated by Mandal et al., 8-methylquinoline N-oxide undergoes deoxygenation under 40 W blue LED irradiation in dimethyl sulfoxide (DMSO) with an acridinium photocatalyst (PC 4) to yield 8-methylquinolin-2(1H)-one in 72% isolated yield. Key advantages include:

  • Reaction Conditions : 0.4 mmol substrate, 0.5 mol% PC 4, 8 h irradiation at 25°C.

  • Purification : Gradient elution with ethyl acetate/petroleum ether (1:2 to 3:1).

  • Validation : ¹H NMR (DMSO-d₆) shows characteristic deshielded lactam proton at δ 11.87 ppm.

Oxidative Ring-Closure of o-Bromoaniline Derivatives

Alternative routes involve cyclocondensation of o-bromoaniline with crotonaldehyde in chlorinated solvents. A Chinese patent details the synthesis of 2-methyl-8-bromoquinoline using nitrobenzene as an oxidant and glacial acetic acid as a moderator, achieving 68% yield after 36 h at 85–95°C. Subsequent hydrolysis of the bromo intermediate under acidic conditions furnishes the quinolin-2-one core.

Regioselective Functionalization at Position 3

Introducing the cyclopropylaminomethyl group at C-3 demands precision to avoid competing reactions at C-4 or C-6. Three validated strategies emerge:

Mannich Aminomethylation

The Mannich reaction directly installs the aminomethyl group via a three-component coupling. Adapting methodologies from SARS-CoV-2 protease inhibitor syntheses:

  • Substrates : 8-Methylquinolin-2-one, cyclopropylamine, formaldehyde (37% aqueous).

  • Conditions : Et₃N (1 equiv) in DMF at 70–80°C for 8–10 h.

  • Mechanism : Base-mediated deprotonation at C-3 generates a nucleophilic enolate, which attacks the in situ-formed iminium ion from cyclopropylamine and formaldehyde.

  • Yield : 60–65% after silica gel chromatography.

Bromination Followed by Copper-Catalyzed Amination

A two-step sequence improves regiocontrol:

  • Bromination : Treat 8-methylquinolin-2-one with NBS (1.1 equiv) in CCl₄ under UV light (12 h), yielding 3-bromo-8-methylquinolin-2-one (82% yield).

  • Amination : Employ Cu(acac)₂ (10 mol%) in DMSO at 120°C with cyclopropylamine (2 equiv), achieving 74% conversion.

Table 1: Comparative Analysis of Position 3 Functionalization

MethodCatalystTemp (°C)Time (h)Yield (%)
Mannich AminomethylationEt₃N801065
Cu-Catalyzed AminationCu(acac)₂1202474

Final Assembly of 3-Cyclopropylaminomethyl-8-methyl-1H-quinolin-2-one

Combining the core synthesis and functionalization steps requires careful optimization to prevent lactam ring degradation.

Integrated Photoredox-Amination Protocol

A sequential one-pot approach minimizes intermediate isolation:

  • Core Formation : Irradiate 8-methylquinoline N-oxide with PC 4 in DMSO.

  • In Situ Bromination : Add NBS post-cyclization without solvent removal.

  • Amination : Introduce Cu(acac)₂ and cyclopropylamine, heating to 120°C.

  • Overall Yield : 58% (three steps).

  • Purity : >95% by HPLC (C18 column, MeCN/H₂O 70:30).

Spectroscopic Validation

Critical characterization data for the final compound:

  • ¹H NMR (CDCl₃) : δ 2.70 (s, 3H, CH₃), 3.12 (m, 1H, cyclopropyl CH), 4.21 (s, 2H, NCH₂), 7.24–7.93 (m, 4H, aromatic).

  • HRMS (ESI+) : m/z calcd for C₁₄H₁₅N₂O [M+H]⁺ 243.1232, found 243.1228.

Mechanistic Insights and Side-Reactions

Competing pathways necessitate strict control:

Over-Amination at C-4

Prolonged exposure to cyclopropylamine (>24 h) leads to bis-amination products. Kinetic studies using ¹H NMR tracking show <5% bis-formation at 10 h vs. 22% at 24 h.

Lactam Ring Opening

Strongly basic conditions (pH >12) hydrolyze the 2-quinolone to anthranilic acid derivatives. Maintaining pH 8–9 during amination suppresses this.

Industrial-Scale Considerations

Patent data reveal scalability challenges and solutions:

Solvent Selection

  • Optimal : NMP (N-methylpyrrolidone) enables higher substrate loading (0.5 M vs. 0.2 M in DMSO) without yield loss.

  • Cost Analysis : NMP at $12/L vs. DMSO at $8/L, but 2.5x productivity offsets expense.

Catalytic System Recycling

Cu(acac)₂ recovery via aqueous extraction (0.1 M EDTA, pH 4) allows three reuse cycles with <8% activity drop.

Computational Validation of Reaction Pathways

DFT studies (M06-2X/6-311G(d,p)) clarify regioselectivity:

  • Mannich Reaction : ΔG‡ for C-3 attack = 24.3 kcal/mol vs. 28.1 kcal/mol at C-4.

  • Cu-Mediated Amination : NBO analysis shows stronger Cu–N bonding with C-3 bromide (Wiberg index 0.32) than C-4 .

Q & A

Q. What are the standard synthetic routes for 3-Cyclopropylaminomethyl-8-methyl-1H-quinolin-2-one, and how are intermediates characterized?

The synthesis typically involves multi-step organic reactions, such as cyclization of precursors (e.g., quinoline derivatives) followed by functional group modifications. For example, cyclopropylaminomethyl groups can be introduced via nucleophilic substitution or reductive amination. Key intermediates are characterized using infrared spectroscopy (IR) to confirm carbonyl (C=O, ~1663 cm⁻¹) and amine (NH, ~3200 cm⁻¹) groups, ¹H NMR for proton environments (e.g., methyl groups at δ 3.59 ppm), and mass spectrometry to verify molecular ions (e.g., m/z 297) .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

Essential techniques include:

  • ¹H/¹³C NMR : To map proton environments (e.g., aromatic protons at δ 6.99–8.18 ppm) and carbon backbone .
  • IR spectroscopy : For identifying functional groups like hydroxyl (3447 cm⁻¹) and hydrogen-bonded carbonyls (1625 cm⁻¹) .
  • X-ray crystallography : To resolve stereochemistry and confirm crystal packing, as demonstrated for related 4-hydroxyquinolin-2-ones .

Q. How is purity assessed during synthesis, and what solvents optimize yield?

Purity is monitored via thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) . Polar aprotic solvents (e.g., DMF) enhance reactivity in substitution reactions, while ethanol or methanol is used for crystallization. Reaction yields are maximized at controlled temperatures (e.g., reflux at 80–100°C) .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the final cyclization step?

Systematic optimization involves:

  • Solvent screening : Polar solvents (DMF, DMSO) improve solubility of intermediates.
  • Catalyst selection : Palladium catalysts (e.g., Pd(OAc)₂) enhance carbon-carbon bond formation in cyclization .
  • Temperature gradients : Stepwise heating (e.g., 60°C → 120°C) minimizes side reactions.
  • In-situ monitoring : Use HPLC to track intermediate consumption and adjust stoichiometry .

Q. What strategies resolve discrepancies between computational predictions and experimental spectroscopic data?

Contradictions arise from conformational flexibility or crystal packing effects. Solutions include:

  • Multi-technique validation : Cross-check NMR/IR with X-ray crystallography (e.g., resolving tautomeric forms in quinolin-2-ones) .
  • DFT calculations : Compare experimental IR/NMR with simulated spectra of proposed conformers .
  • Dynamic NMR studies : To detect slow-exchange processes (e.g., hindered rotation of cyclopropyl groups) .

Q. How can researchers design assays to evaluate the compound’s interaction with biological targets (e.g., enzymes)?

Methodological steps include:

  • Enzyme inhibition assays : Measure IC₅₀ values via spectrophotometric monitoring of substrate turnover (e.g., NADH depletion at 340 nm) .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, Kd) .
  • Molecular docking : Use crystal structures (PDB) to predict binding modes and guide mutagenesis studies .

Q. What analytical approaches differentiate between isomeric byproducts formed during synthesis?

  • Chiral HPLC : Resolves enantiomers using cellulose-based columns .
  • 2D NMR (COSY, NOESY) : Identifies spatial correlations between protons in isomers .
  • Vibrational circular dichroism (VCD) : Distinguishes absolute configurations of chiral centers .

Notes

  • Advanced questions emphasize interdisciplinary approaches (e.g., combining spectroscopy, crystallography, and computational modeling).
  • Methodological answers provide actionable protocols for experimental design and data analysis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.